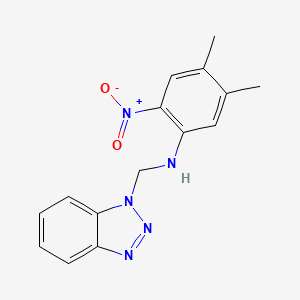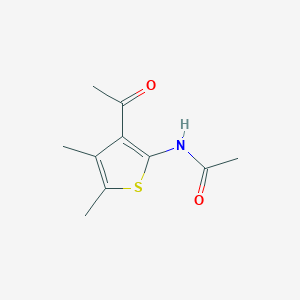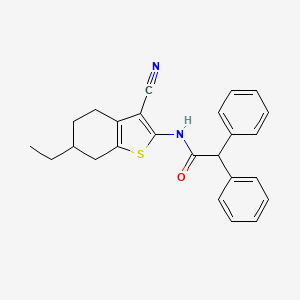![molecular formula C12H21NO2 B12473703 Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate](/img/structure/B12473703.png)
Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. This compound features a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties. The presence of the ethyl group and the carbamate functional group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols. These reactions are often carried out under basic conditions to facilitate the nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines with the removal of the carbamate group.
Substitution: New compounds with different nucleophiles replacing the carbamate group.
Scientific Research Applications
Chemistry: Ethyl N-(1-{bicyclo[221]heptan-2-yl}ethyl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its structural rigidity and functional groups make it a valuable tool for investigating enzyme mechanisms and kinetics.
Medicine: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate has potential applications in drug development. Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage in the body.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclohexanamine
Comparison: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethyl group also influences its solubility and interaction with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12(14)13-8(2)11-7-9-4-5-10(11)6-9/h8-11H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
KPSNZBHCVXBRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12473636.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12473639.png)
![4-[(3-Cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12473644.png)
![3,5-dimethyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B12473659.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B12473677.png)
![4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12473678.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12473684.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B12473691.png)
![N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12473702.png)
